![molecular formula C35H40N4O3 B12616051 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide CAS No. 910232-76-7](/img/structure/B12616051.png)
4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butyl, morpholine, and anilino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 1,6-dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Attachment of the Morpholine Group: The morpholine group is typically introduced via a substitution reaction, where a halogenated precursor reacts with morpholine.
Final Coupling: The final step involves the coupling of the synthesized intermediate with 4-tert-butylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogenated compounds, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Due to its structural complexity, the compound may be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the morpholine and anilino groups suggests potential interactions with protein active sites or receptor binding domains. The exact pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzamide: A simpler analog with a similar benzamide structure but lacking the additional functional groups.
N-(3-{1,4-Dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide: A closely related compound with a similar core structure but different substituents.
4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}phenyl)benzamide: Another analog with slight variations in the substituent positions.
Uniqueness
The uniqueness of 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide lies in its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the morpholine group, in particular, may enhance its solubility and interaction with biological targets.
Propiedades
Número CAS |
910232-76-7 |
|---|---|
Fórmula molecular |
C35H40N4O3 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[3-[1,4-dimethyl-5-(4-morpholin-4-ylanilino)-6-oxopyridin-3-yl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C35H40N4O3/c1-23-29(8-7-9-31(23)37-33(40)25-10-12-26(13-11-25)35(3,4)5)30-22-38(6)34(41)32(24(30)2)36-27-14-16-28(17-15-27)39-18-20-42-21-19-39/h7-17,22,36H,18-21H2,1-6H3,(H,37,40) |
Clave InChI |
BEIGRPMMNXTNNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3C)NC4=CC=C(C=C4)N5CCOCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
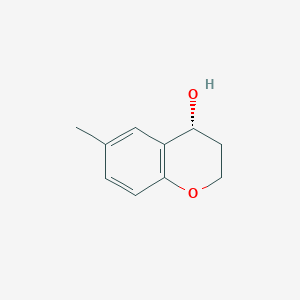
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)

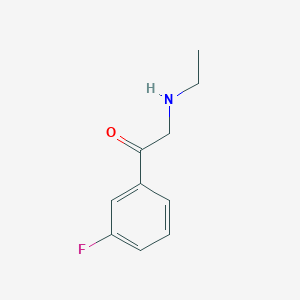
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
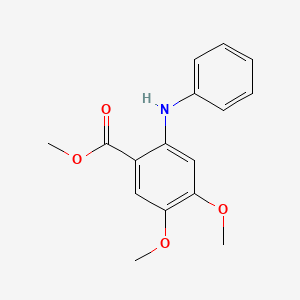
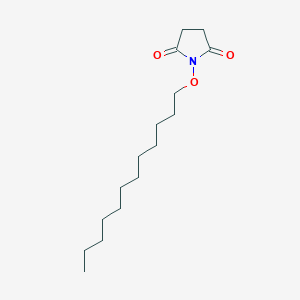
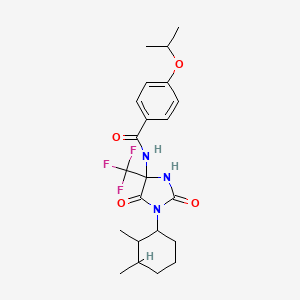

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
